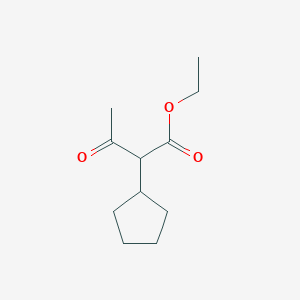

Ethyl 2-Cyclopentyl-3-Oxobutanoate

Description

Properties

IUPAC Name |

ethyl 2-cyclopentyl-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O3/c1-3-14-11(13)10(8(2)12)9-6-4-5-7-9/h9-10H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRISDWSRLFVDOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1CCCC1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590417 | |

| Record name | Ethyl 2-cyclopentyl-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1540-32-5 | |

| Record name | Ethyl α-acetylcyclopentaneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1540-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-cyclopentyl-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-Cyclopentyl-3-Oxobutanoate: Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and reactivity of Ethyl 2-Cyclopentyl-3-Oxobutanoate, a versatile β-keto ester with applications in organic synthesis and drug discovery.

Chemical Properties

This compound is a chiral β-keto ester. While specific experimental data for this compound is limited, its properties can be estimated based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | Value | Source/Notes |

| Molecular Formula | C₁₁H₁₈O₃ | Calculated |

| Molecular Weight | 198.26 g/mol | Calculated |

| Boiling Point | ~190 °C (at 760 mmHg) | Estimated based on Ethyl 2-ethyl-3-oxobutanoate[1] |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Not available | Expected to be soluble in common organic solvents. |

Reactivity

This compound exhibits the characteristic reactivity of a β-keto ester, stemming from the presence of the acidic α-hydrogen and the two carbonyl groups.

1. Tautomerism: Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of its keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation.

2. Alkylation: The α-proton is readily abstracted by a base to form a resonance-stabilized enolate, which can be alkylated with alkyl halides. This allows for the introduction of a second substituent at the α-position.

3. Hydrolysis and Decarboxylation: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding β-keto acid. Subsequent heating leads to decarboxylation, yielding a cyclopentyl methyl ketone. This is a common strategy for the synthesis of ketones.

4. Knoevenagel Condensation: The active methylene group can participate in Knoevenagel condensations with aldehydes and ketones in the presence of a weak base, leading to the formation of α,β-unsaturated products.[2][3][4][5][6]

5. Japp-Klingemann Reaction: Reaction with aryl diazonium salts under appropriate conditions can lead to the formation of hydrazones via the Japp-Klingemann reaction, which can be precursors to indole synthesis.[7][8][9][10][11]

6. Dieckmann Condensation (Intramolecular): While this specific molecule will not undergo a standard Dieckmann condensation, related diesters can undergo this intramolecular reaction to form cyclic β-keto esters.[12][13][14][15][16]

Experimental Protocols

1. Synthesis of this compound via Alkylation of Ethyl Acetoacetate

This protocol is adapted from the general procedure for the alkylation of ethyl acetoacetate.[17][18][19][20]

-

Materials:

-

Sodium ethoxide

-

Absolute ethanol

-

Ethyl acetoacetate

-

Cyclopentyl bromide

-

Diethyl ether

-

Saturated aqueous sodium chloride solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.0 equivalent) in absolute ethanol under an inert atmosphere.

-

Add ethyl acetoacetate (1.0 equivalent) dropwise to the stirred solution at room temperature.

-

After the addition is complete, heat the mixture to reflux for 30 minutes to ensure complete formation of the sodium enolate.

-

Cool the reaction mixture to room temperature and add cyclopentyl bromide (1.1 equivalents) dropwise from the dropping funnel.

-

Heat the mixture to reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer, wash with saturated aqueous sodium chloride solution, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound.

-

2. Hydrolysis and Decarboxylation to 1-Cyclopentylethan-1-one

-

Materials:

-

This compound

-

Aqueous sodium hydroxide solution (e.g., 10%)

-

Dilute hydrochloric acid

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a round-bottom flask, add this compound and an excess of aqueous sodium hydroxide solution.

-

Heat the mixture at reflux until the ester is fully hydrolyzed (monitored by TLC).

-

Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid until the pH is acidic.

-

Gently heat the acidic solution to effect decarboxylation until gas evolution ceases.

-

Cool the mixture and extract the product with diethyl ether.

-

Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution, followed by saturated aqueous sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting ketone by distillation.

-

Visualizations

Figure 1: General experimental workflow for the synthesis and subsequent reactions of this compound.

References

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]

- 4. khannapankaj.wordpress.com [khannapankaj.wordpress.com]

- 5. mdpi.com [mdpi.com]

- 6. asianpubs.org [asianpubs.org]

- 7. Japp-Klingemann Reaction [drugfuture.com]

- 8. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 9. Japp–Klingemann reaction | 37 Publications | 288 Citations | Top Authors | Related Topics [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Dieckmann condensation - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. 2024.sci-hub.se [2024.sci-hub.se]

- 20. US2358768A - Alkylation of organic compounds - Google Patents [patents.google.com]

An In-depth Technical Guide on the Spectroscopic Data of Ethyl 2-Cyclopentyl-3-Oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for Ethyl 2-Cyclopentyl-3-Oxobutanoate (CAS No: 1540-32-5), a beta-keto ester with potential applications in organic synthesis and drug discovery. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of analogous structures and established principles of spectroscopic interpretation. Furthermore, it outlines comprehensive experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this and similar molecules.

Molecular Structure

This compound possesses a molecular formula of C₁₁H₁₈O₃ and a molecular weight of 198.26 g/mol . The structure features a cyclopentyl group at the α-position of a β-keto ester functionality.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this compound. These predictions are derived from the known spectral characteristics of similar beta-keto esters and the expected influence of the cyclopentyl substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR will provide key information about its carbon-hydrogen framework. Beta-keto esters can exist as a mixture of keto and enol tautomers, which would be distinguishable by NMR. The data presented here is for the predominant keto tautomer.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS at 0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.1-4.2 | Quartet | 2H | -OCH₂ CH₃ |

| ~3.4-3.5 | Doublet | 1H | α-CH |

| ~2.2-2.3 | Singlet | 3H | -C(O)CH₃ |

| ~1.9-2.1 | Multiplet | 1H | Cyclopentyl-CH |

| ~1.5-1.8 | Multiplet | 8H | Cyclopentyl-CH₂ |

| ~1.2-1.3 | Triplet | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~202-204 | C =O (Ketone) |

| ~169-171 | C =O (Ester) |

| ~61-62 | -OCH₂ CH₃ |

| ~58-60 | α-C H |

| ~40-42 | Cyclopentyl-C H |

| ~29-31 | -C(O)C H₃ |

| ~28-30 | Cyclopentyl-C H₂ |

| ~25-27 | Cyclopentyl-C H₂ |

| ~14-15 | -OCH₂C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the ketone and ester carbonyl groups, as well as C-H and C-O bonds.

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2850 | Strong | C-H stretch (Alkyl) |

| ~1740-1750 | Strong | C=O stretch (Ester) |

| ~1710-1720 | Strong | C=O stretch (Ketone) |

| ~1250-1150 | Strong | C-O stretch (Ester) |

The presence of two distinct carbonyl peaks is a key feature of β-keto esters.[1][2][3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to characteristic fragmentation patterns. The fragmentation of β-keto esters is often dominated by cleavages alpha to the carbonyl groups and McLafferty rearrangements.[5][6][7]

Table 4: Predicted Mass Spectrometry Data (EI)

| m/z | Possible Fragment |

| 198 | [M]⁺ (Molecular Ion) |

| 155 | [M - C₂H₅O]⁺ |

| 127 | [M - C₅H₉]⁺ |

| 83 | [C₅H₉CO]⁺ |

| 43 | [CH₃CO]⁺ (Base Peak) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure.

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in about 0.6 mL of CDCl₃ containing TMS in a clean, dry NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Lock the spectrometer on the deuterium signal of the CDCl₃. Shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the range of -1 to 13 ppm.

-

Use a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the TMS signal at 0.00 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Use a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum and reference it to the CDCl₃ solvent peak at 77.16 ppm.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample

-

Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Solvent for cleaning (e.g., isopropanol)

Procedure:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small drop of the neat liquid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the IR spectrum over a range of 4000 to 400 cm⁻¹.

-

Data Processing: Process the spectrum by performing a background subtraction. Label the significant peaks.

-

Cleaning: Clean the ATR crystal thoroughly with a solvent-moistened soft tissue.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

-

This compound sample

-

Gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source

-

Helium gas (carrier gas)

-

Appropriate GC column (e.g., a non-polar capillary column)

-

Solvent for sample dilution (e.g., dichloromethane or ethyl acetate)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent.

-

GC-MS Setup:

-

Set the GC oven temperature program to achieve good separation. A typical program might start at 50°C and ramp up to 250°C.

-

Set the injector temperature and transfer line temperature (e.g., 250°C and 280°C, respectively).

-

Set the EI source to 70 eV.

-

Set the mass analyzer to scan a mass range of m/z 40-400.

-

-

Injection and Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

-

Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound. Extract the mass spectrum for this peak and identify the molecular ion and major fragment ions.

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates the typical workflow for the spectroscopic characterization of a synthetic compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.

Predicted Mass Spectrometry Fragmentation Pathway

This diagram illustrates a plausible fragmentation pathway for this compound under electron ionization.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

References

- 1. www1.udel.edu [www1.udel.edu]

- 2. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Keto-enol Tautomerism of Ethyl 2-Cyclopentyl-3-Oxobutanoate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the principles governing the keto-enol tautomerism of β-keto esters, with a specific focus on ethyl 2-cyclopentyl-3-oxobutanoate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages extensive data from its close structural analog, ethyl acetoacetate, to infer its tautomeric behavior. The guide covers the quantitative aspects of the keto-enol equilibrium, detailed experimental protocols for its determination via ¹H NMR spectroscopy, and a discussion of the structural and environmental factors influencing the tautomeric ratio.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry describing the chemical equilibrium between a keto form (a ketone or an aldehyde) and an enol form (an alcohol adjacent to a double bond).[1][2] For β-dicarbonyl compounds such as this compound, the presence of an acidic α-hydrogen facilitates this equilibrium, leading to a mixture of both tautomers in solution.

The position of this equilibrium is crucial in determining the reactivity, and ultimately the biological activity and pharmacokinetic properties of a molecule. The enol form can chelate metals, act as a nucleophile in various reactions, and its hydrogen-bonding capabilities differ significantly from the keto form. While the keto form is generally more stable for simple carbonyls, the enol form of β-dicarbonyls is significantly stabilized by the formation of a conjugated π-system and an intramolecular hydrogen bond.[3][4]

This guide will use ethyl acetoacetate as a reference compound to predict the behavior of this compound. The primary structural difference is the presence of a cyclopentyl group at the α-position, which is expected to influence the tautomeric equilibrium through steric and electronic effects.

Quantitative Analysis of the Keto-Enol Equilibrium

The equilibrium between the keto and enol tautomers is quantified by the equilibrium constant, Keq, defined as the ratio of the concentration of the enol form to the keto form.

Keq = [Enol] / [Keto]

The percentage of the enol form can be calculated as:

% Enol = ([Enol] / ([Keto] + [Enol])) * 100

Solvent Effects on Tautomeric Equilibrium

The polarity of the solvent plays a significant role in the position of the keto-enol equilibrium. Nonpolar solvents tend to favor the enol form, where the intramolecular hydrogen bond is most stable. In contrast, polar protic solvents can disrupt this internal hydrogen bond and preferentially solvate the more polar keto form, shifting the equilibrium towards the keto tautomer.[5][6][7]

The following table summarizes the keto-enol equilibrium data for ethyl acetoacetate in various solvents, which serves as a predictive model for this compound.

| Solvent | Dielectric Constant (ε) | % Enol (Ethyl Acetoacetate) | Keq (Ethyl Acetoacetate) |

| Hexane | 1.88 | 46.2 | 0.86 |

| Carbon Tetrachloride | 2.24 | 33.3 | 0.50 |

| Benzene | 2.28 | 19.8 | 0.25 |

| Chloroform | 4.81 | 15.2 | 0.18 |

| Acetone | 20.7 | 7.7 | 0.08 |

| Ethanol | 24.6 | 12.0 | 0.14 |

| Methanol | 32.7 | 6.9 | 0.07 |

| Water | 80.1 | 0.4 | 0.004 |

Data compiled from various sources. The exact values can vary slightly with temperature and concentration.

Temperature Effects on Tautomeric Equilibrium

Increasing the temperature generally shifts the equilibrium towards the more stable keto form.[8] This indicates that the enolization process is typically exothermic. Thermodynamic parameters such as the change in enthalpy (ΔH°) and entropy (ΔS°) for the tautomerization can be determined by studying the temperature dependence of the equilibrium constant.

| Compound | Solvent | ΔH° (kJ/mol) | ΔS° (J/mol·K) |

| Ethyl Acetoacetate | Neat | -10.9 | -25.1 |

| Ethyl Acetoacetate | Methanol | -8.4 | -29.3 |

| Ethyl Acetoacetate | DMSO | -2.1 | -12.6 |

Values are illustrative and depend on the specific experimental conditions.

Influence of the 2-Cyclopentyl Substituent

The presence of an alkyl group, such as cyclopentyl, at the α-position of a β-keto ester is expected to influence the keto-enol equilibrium. Bulky substituents at the α-position can introduce steric strain, which may destabilize the enol form and shift the equilibrium towards the keto tautomer.[3] However, the electron-donating inductive effect of the alkyl group can slightly favor the enol form. The net effect will be a balance of these opposing factors. For this compound, it is anticipated that the steric hindrance of the cyclopentyl group will lead to a slightly lower percentage of the enol form compared to ethyl acetoacetate under identical conditions.

Experimental Protocol: ¹H NMR Spectroscopic Determination of Tautomeric Ratio

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most common and reliable method for quantifying the keto-enol equilibrium, as the interconversion between tautomers is slow on the NMR timescale, allowing for the observation of distinct signals for each form.[3][9][10][11]

Sample Preparation

-

Accurately weigh approximately 20-30 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆) in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis requires it (TMS is often present in deuterated solvents).

-

Cap the NMR tube and gently agitate to ensure a homogeneous solution.

-

Allow the solution to equilibrate at the desired temperature for at least 10-15 minutes before acquiring the spectrum.

¹H NMR Data Acquisition

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

Acquire a standard ¹H NMR spectrum. Typical parameters include:

-

Pulse angle: 30-45 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 5-10 seconds (to ensure full relaxation for accurate integration)

-

Number of scans: 8-16 (or as needed to achieve a good signal-to-noise ratio)

-

-

Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

Data Analysis and Calculation

-

Identify Characteristic Signals:

-

Keto Tautomer: The α-proton (CH) adjacent to the cyclopentyl and carbonyl groups typically appears as a doublet or triplet in the range of 3.4-3.8 ppm.

-

Enol Tautomer: The vinylic proton (=CH) appears as a singlet in the range of 5.0-5.7 ppm. The enolic hydroxyl proton (-OH) gives a broad singlet at a downfield chemical shift, often between 12-13 ppm.

-

-

Integrate the Signals:

-

Carefully integrate the area of the α-proton signal of the keto form (I_keto).

-

Integrate the area of the vinylic proton signal of the enol form (I_enol).

-

-

Calculate the Tautomeric Ratio:

-

The ratio of the tautomers is directly proportional to the ratio of their integrated peak areas.

-

Molar Ratio (Enol/Keto) = I_enol / I_keto

-

Keq = I_enol / I_keto

-

% Enol = (I_enol / (I_keto + I_enol)) * 100

-

Visualizations

Tautomerization Mechanisms

The interconversion between the keto and enol forms is catalyzed by both acids and bases.

Caption: Acid- and base-catalyzed keto-enol tautomerism pathways.

Experimental Workflow for Tautomer Ratio Determination

The following diagram outlines the key steps in the experimental determination of the keto-enol equilibrium.

Caption: Experimental workflow for determining the keto-enol ratio by ¹H NMR.

Factors Influencing Keto-Enol Equilibrium

Several factors collectively determine the position of the keto-enol equilibrium.

Caption: Key factors influencing the position of the keto-enol equilibrium.

Conclusion

The keto-enol tautomerism of this compound is a critical equilibrium that dictates its chemical behavior. While direct experimental data for this compound is scarce, a robust predictive framework can be established using data from the closely related ethyl acetoacetate. The tautomeric ratio is highly sensitive to solvent polarity, temperature, and the nature of the α-substituent. The presence of the 2-cyclopentyl group is expected to slightly favor the keto form due to steric hindrance, a hypothesis that can be readily tested using the detailed ¹H NMR protocol provided in this guide. For professionals in drug development and chemical research, a thorough understanding and quantification of this equilibrium are essential for predicting reactivity, designing synthetic routes, and interpreting biological activity.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. youtube.com [youtube.com]

- 5. A QUANTITATIVE ANALYSIS OF SOLVENT EFFECTS ON KETO-ENOL TAUTOMERIC EQUILIBRIA - ProQuest [proquest.com]

- 6. SOLVENT EFFECTS ON THE KETO-ENOL TAUTOMERIC EQUILIBRIUM OF TETRONIC AND ETHYL ACETOACETATE CARBON ACIDS: A THEORETICAL STUDY [dspace.univ-tlemcen.dz]

- 7. researchgate.net [researchgate.net]

- 8. fulir.irb.hr [fulir.irb.hr]

- 9. physicsforums.com [physicsforums.com]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

- 11. cores.research.asu.edu [cores.research.asu.edu]

An In-depth Technical Guide on Ethyl α-Acetylcyclopentaneacetate (CAS 1540-32-5)

Disclaimer: Information regarding the synthesis, properties, and biological activity of Ethyl α-acetylcyclopentaneacetate (CAS 1540-32-5) is limited in publicly available scientific literature. This guide provides a summary of the available data and offers general methodologies based on related chemical principles. Researchers should validate this information through their own experimental work.

Introduction

Ethyl α-acetylcyclopentaneacetate, with the Chemical Abstracts Service (CAS) registry number 1540-32-5, is an organic compound classified as a β-keto ester. Its structure features a cyclopentane ring substituted with both an acetate group and an acetyl group at the alpha position. This molecule holds potential as a building block in organic synthesis, particularly in the construction of more complex molecules due to the reactivity of its functional groups. It is important to distinguish this compound from the common solvent, ethyl acetate (CAS 141-78-6), which has a much simpler structure and different properties.

Physicochemical Properties

Quantitative data for Ethyl α-acetylcyclopentaneacetate is not extensively reported. The following table summarizes the basic molecular information.

| Property | Value | Source |

| CAS Number | 1540-32-5 | N/A |

| Molecular Formula | C₁₁H₁₈O₃ | [1] |

| Molecular Weight | 198.26 g/mol | [1] |

| InChI Key | CRISDWSRLFVDOU-UHFFFAOYSA-N | [1] |

Synthesis

A related synthesis for a similar compound, ethyl 2-oxocyclopentylacetate, involves a "one-pot" method using diethyl adipate as a starting material, which undergoes condensation, substitution, hydrolysis, and deacidification, followed by esterification.[2]

General Conceptual Synthesis Workflow

The following diagram illustrates a conceptual workflow for the synthesis of Ethyl α-acetylcyclopentaneacetate.

Caption: Conceptual workflow for the synthesis of Ethyl α-Acetylcyclopentaneacetate.

Biological and Pharmacological Properties

There is no specific information available in the provided search results regarding the biological activity, signaling pathways, or pharmacological properties of Ethyl α-acetylcyclopentaneacetate. The compound is listed as a pharmaceutical intermediate, suggesting its potential use in the synthesis of active pharmaceutical ingredients (APIs).[1]

The biological activities often associated with structurally related compounds or compounds synthesized using similar intermediates, such as those derived from ethyl acetate extracts, include antioxidant, anti-inflammatory, and antimicrobial effects.[3][4][5] However, it is crucial to note that these activities are not directly attributed to Ethyl α-acetylcyclopentaneacetate itself and would require specific experimental validation.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of Ethyl α-acetylcyclopentaneacetate are not available in the public domain. Researchers interested in this compound would need to develop and optimize their own protocols based on standard organic chemistry techniques.

General Protocol for Synthesis (Hypothetical)

-

Enolate Formation: Dissolve ethyl cyclopentylacetate in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon). Cool the solution to a low temperature (e.g., -78 °C). Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise and stir for a specified time to allow for complete enolate formation.

-

Acylation: To the enolate solution, add an acylating agent like acetyl chloride or acetic anhydride dropwise, maintaining the low temperature. Allow the reaction to proceed for a set duration.

-

Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate), and filter.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product using column chromatography on silica gel or distillation under reduced pressure.

-

Characterization: Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Conclusion

Ethyl α-acetylcyclopentaneacetate (CAS 1540-32-5) is a β-keto ester with potential applications in organic synthesis, particularly within the pharmaceutical industry as an intermediate.[1] However, there is a significant lack of detailed, publicly available information regarding its specific synthesis protocols, physicochemical properties, and biological activities. The information presented in this guide is based on general chemical principles and data for related compounds. Further experimental research is necessary to fully characterize this molecule and explore its potential applications.

References

- 1. ETHYL A-ACETYLCYCLOPENTANEACETATE | CAS: 1540-32-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate - Google Patents [patents.google.com]

- 3. Biological activities of ethyl acetate extract of different parts of Hyssopus angustifolius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-Nociceptive and Anti-Inflammatory Activities of the Ethyl Acetate Extract of Belamcanda chinensis (L.) Redouté in Raw 264.7 Cells in vitro and Mouse Model in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Synthetic Versatility of Ethyl 2-Cyclopentyl-3-Oxobutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-cyclopentyl-3-oxobutanoate, a β-keto ester, is a valuable and versatile building block in modern organic synthesis. Its unique structural features, combining a reactive β-keto ester moiety with a cyclopentyl group, make it an attractive starting material for the synthesis of a diverse array of carbocyclic and heterocyclic compounds. This technical guide provides an in-depth overview of its synthesis, key reactions, and applications, with a focus on experimental methodologies and data presentation for the research and development community.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the acetoacetic ester synthesis. This venerable reaction involves the alkylation of ethyl acetoacetate with a suitable cyclopentyl electrophile, typically cyclopentyl bromide.

Experimental Protocol: Acetoacetic Ester Synthesis

Materials:

-

Ethyl acetoacetate

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol

-

Cyclopentyl bromide

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A solution of sodium ethoxide is prepared by cautiously dissolving sodium metal in absolute ethanol in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Ethyl acetoacetate is added dropwise to the sodium ethoxide solution at room temperature with constant stirring.

-

The resulting solution of the sodium salt of ethyl acetoacetate is heated to reflux.

-

Cyclopentyl bromide is added dropwise from the dropping funnel over a period of 1-2 hours.

-

The reaction mixture is refluxed for an additional 4-6 hours until the reaction is complete (monitored by TLC).

-

The reaction mixture is cooled to room temperature, and the precipitated sodium bromide is removed by filtration.

-

The ethanol is removed under reduced pressure.

-

The residue is taken up in diethyl ether and washed with water and saturated aqueous ammonium chloride solution.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.

-

The crude product is purified by vacuum distillation to afford pure this compound.

Quantitative Data:

| Reactants | Reagents | Product | Typical Yield |

| Ethyl acetoacetate, Cyclopentyl bromide | Sodium ethoxide, Ethanol | This compound | 70-85% |

Key Synthetic Applications and Experimental Protocols

This compound serves as a versatile precursor for the synthesis of a wide range of organic molecules, particularly heterocyclic compounds with potential biological activity.

Knoevenagel Condensation

The Knoevenagel condensation of this compound with aldehydes or ketones yields α,β-unsaturated compounds, which are valuable intermediates in further synthetic transformations.

Experimental Protocol:

Materials:

-

This compound

-

Aromatic or aliphatic aldehyde (e.g., benzaldehyde)

-

Piperidine (catalyst)

-

Glacial acetic acid (catalyst)

-

Toluene or benzene

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus, a mixture of this compound, the aldehyde, and a catalytic amount of piperidine and glacial acetic acid in toluene is refluxed.

-

The reaction is monitored by the collection of water in the Dean-Stark trap.

-

Upon completion, the reaction mixture is cooled, washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.

-

The product is purified by column chromatography or recrystallization.

Quantitative Data:

| Reactants | Catalyst | Product | Typical Yield |

| This compound, Benzaldehyde | Piperidine, Acetic acid | Ethyl 2-(benzylidene)-2-cyclopentyl-3-oxobutanoate | 80-95% |

| This compound, Furfural | Piperidine, Acetic acid | Ethyl 2-cyclopentyl-2-(furan-2-ylmethylene)-3-oxobutanoate | 75-90% |

Hantzsch Pyridine Synthesis

This multicomponent reaction allows for the synthesis of dihydropyridine derivatives, which are a prominent class of calcium channel blockers.

Experimental Protocol:

Materials:

-

This compound

-

An aromatic aldehyde (e.g., benzaldehyde)

-

Ammonium acetate or ammonia

-

Ethanol or acetic acid

Procedure:

-

A mixture of this compound (2 equivalents), the aromatic aldehyde (1 equivalent), and ammonium acetate (1.1 equivalents) in ethanol is heated to reflux.

-

The reaction is stirred at reflux for 4-8 hours.

-

The reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The crude product is washed with cold ethanol and can be further purified by recrystallization.

Quantitative Data:

| Reactants | Reagents | Product | Typical Yield |

| This compound, Benzaldehyde, Ammonium acetate | Ethanol | Diethyl 2,6-dicyclopentyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate (structure inferred from analogous reactions) | 60-80% |

Synthesis of Pyrazoles

Reaction with hydrazine derivatives leads to the formation of pyrazole heterocycles, which are prevalent in many pharmaceuticals.

Experimental Protocol:

Materials:

-

This compound

-

Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)

-

Ethanol or acetic acid

Procedure:

-

To a solution of this compound in ethanol, an equimolar amount of hydrazine hydrate is added.

-

The mixture is refluxed for 2-4 hours.

-

The reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is triturated with water or a small amount of cold ethanol to induce crystallization.

-

The solid product is collected by filtration and recrystallized.

Quantitative Data:

| Reactants | Reagents | Product | Typical Yield |

| This compound, Hydrazine hydrate | Ethanol | 5-Cyclopentyl-3-methyl-1H-pyrazol-4-carboxylic acid (after hydrolysis) or corresponding ester | 85-95% |

| This compound, Phenylhydrazine | Ethanol | 5-Cyclopentyl-3-methyl-1-phenyl-1H-pyrazol-4-carboxylic acid (after hydrolysis) or corresponding ester | 80-90% |

Visualization of Synthetic Pathways

The following diagrams illustrate the central role of this compound in the synthesis of various key organic scaffolds.

Caption: Synthesis of this compound.

Caption: Synthetic pathways from this compound.

Conclusion

This compound is a highly valuable and adaptable building block in organic synthesis. Its straightforward preparation via the acetoacetic ester synthesis, coupled with the reactivity of the β-keto ester functionality, provides access to a wide variety of complex molecular architectures. The protocols and data presented in this guide are intended to serve as a practical resource for researchers in academia and industry, facilitating the design and execution of novel synthetic routes towards new chemical entities with potential applications in medicinal chemistry and materials science. Further exploration of the stereoselective transformations of this substrate is a promising avenue for future research.

Ethyl 2-Cyclopentyl-3-Oxobutanoate: A Versatile Precursor for the Synthesis of Novel Bioactive Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-cyclopentyl-3-oxobutanoate, a β-ketoester bearing a cyclopentyl moiety, represents a valuable and versatile starting material for the synthesis of a diverse array of novel heterocyclic compounds. Its inherent reactivity, stemming from the presence of multiple functional groups, allows for its participation in a variety of classical and multicomponent reactions, leading to the formation of privileged scaffolds in medicinal chemistry. This technical guide explores the potential of this compound as a precursor for the development of new chemical entities with potential therapeutic applications. We provide an overview of key reaction pathways, detailed experimental protocols for the synthesis of a representative pyrazole derivative, and a summary of the potential biological activities associated with the resulting compound classes.

Introduction

The quest for novel molecular entities with improved therapeutic profiles is a driving force in modern drug discovery. Heterocyclic compounds form the cornerstone of many approved drugs, owing to their ability to present functional groups in a defined three-dimensional space, thereby facilitating specific interactions with biological targets. β-Ketoesters are highly sought-after building blocks in organic synthesis due to their facile conversion into a wide range of carbocyclic and heterocyclic systems.

This compound (Figure 1) is a readily accessible β-ketoester that combines the reactive 1,3-dicarbonyl moiety with a lipophilic cyclopentyl group. This unique combination of features makes it an attractive starting point for the synthesis of novel compounds with potentially enhanced biological activity and favorable pharmacokinetic properties. This guide will focus on the utility of this precursor in the synthesis of pyrazoles, pyrimidines, and quinolines, classes of compounds renowned for their diverse pharmacological activities.

Figure 1: Chemical Structure of this compound

-

Molecular Formula: C₁₁H₁₈O₃

-

Molecular Weight: 198.26 g/mol

-

CAS Number: 1540-32-5[1]

Synthetic Pathways and Methodologies

The presence of both a ketone and an ester functionality, separated by a methylene group, allows this compound to undergo a variety of cyclocondensation and multicomponent reactions. These reactions provide efficient routes to complex heterocyclic structures in a single synthetic step.

Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classic and highly reliable method for the preparation of pyrazoles from 1,3-dicarbonyl compounds and hydrazines. The reaction of this compound with a hydrazine derivative is expected to proceed via initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the corresponding pyrazole. The regioselectivity of the cyclization is influenced by the reaction conditions and the nature of the hydrazine used.

Biginelli Reaction for Pyrimidine Synthesis

The Biginelli reaction is a one-pot three-component reaction between a β-ketoester, an aldehyde, and urea or thiourea to produce dihydropyrimidines or dihydropyrimidinethiones, respectively. These compounds can be subsequently oxidized to the corresponding pyrimidines. Utilizing this compound in this reaction would introduce a cyclopentyl group at a key position of the pyrimidine ring, potentially influencing its biological activity.

Hantzsch Dihydropyridine and Combes Quinoline Synthesis

While the classic Hantzsch synthesis involves two equivalents of a β-ketoester, modifications allow for the synthesis of various pyridine and quinoline derivatives. For instance, the Combes quinoline synthesis involves the reaction of an aniline with a 1,3-dicarbonyl compound under acidic conditions. This compound can serve as the 1,3-dicarbonyl component in such reactions, leading to the formation of quinoline scaffolds with a cyclopentyl substituent.

Experimental Protocols

This section provides a detailed, illustrative protocol for the synthesis of a pyrazole derivative from this compound via the Knorr pyrazole synthesis.

Synthesis of Ethyl 3-cyclopentyl-5-methyl-1H-pyrazole-4-carboxylate

Materials:

-

This compound (1.0 eq)

-

Hydrazine hydrate (1.2 eq)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Ice-cold water

-

Standard laboratory glassware and reflux apparatus

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and absolute ethanol.

-

Slowly add hydrazine hydrate (1.2 eq) to the stirred solution.

-

Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker containing ice-cold water with stirring.

-

A solid precipitate will form. Collect the solid by vacuum filtration.

-

Wash the solid product with cold water to remove any unreacted starting materials and impurities.

-

Dry the product under vacuum to obtain the crude ethyl 3-cyclopentyl-5-methyl-1H-pyrazole-4-carboxylate.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Data Presentation

The following tables summarize the expected quantitative data for the synthesized pyrazole derivative based on typical results for similar compounds.

Table 1: Reaction Parameters and Yield

| Parameter | Value |

| Reaction Time | 4-6 hours |

| Reaction Temperature | Reflux (approx. 78 °C) |

| Expected Yield | 75-85% |

Table 2: Spectroscopic Data for Ethyl 3-cyclopentyl-5-methyl-1H-pyrazole-4-carboxylate

| Spectroscopic Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~1.2-1.4 (t, 3H, -OCH₂CH ₃), ~1.5-1.9 (m, 8H, cyclopentyl-H ), ~2.5 (s, 3H, -CH ₃), ~3.2 (m, 1H, cyclopentyl-CH ), ~4.2-4.4 (q, 2H, -OCH ₂CH₃), ~10.0 (br s, 1H, NH ) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~14.0 (-CH₃), ~15.0 (-OCH₂C H₃), ~25.0, ~33.0 (cyclopentyl-C H₂), ~38.0 (cyclopentyl-C H), ~60.0 (-OC H₂CH₃), ~110.0 (pyrazole C4), ~140.0 (pyrazole C5), ~150.0 (pyrazole C3), ~165.0 (C =O) |

| IR (KBr, cm⁻¹) | ν (cm⁻¹): ~3200-3400 (N-H stretch), ~2950 (C-H stretch, aliphatic), ~1700 (C=O stretch, ester), ~1580 (C=N stretch, pyrazole ring) |

| Mass Spectrometry (ESI-MS) | m/z: [M+H]⁺ expected at 223.14 |

Potential Biological Activities

While specific biological data for derivatives of this compound are not extensively reported, the heterocyclic scaffolds that can be synthesized from this precursor are known to exhibit a wide range of biological activities.

-

Pyrazole Derivatives: Pyrazoles are a well-established class of compounds with diverse pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities. The presence of the cyclopentyl group may enhance the lipophilicity of the molecule, potentially improving its membrane permeability and overall pharmacokinetic profile.

-

Pyrimidine Derivatives: Pyrimidine-containing compounds are integral to life as components of nucleic acids. Synthetic pyrimidine derivatives have shown a broad spectrum of biological effects, including antifungal, antibacterial, and antitumor activities.[2]

-

Quinoline Derivatives: The quinoline scaffold is a key feature in many antimalarial, antibacterial, and anticancer drugs. The introduction of a cyclopentyl substituent could lead to novel quinoline derivatives with unique biological properties.

Conclusion

This compound is a promising and versatile precursor for the synthesis of a variety of novel heterocyclic compounds. Its accessibility and reactivity make it an ideal starting material for generating libraries of pyrazoles, pyrimidines, quinolines, and other biologically relevant scaffolds. The illustrative synthesis of a pyrazole derivative provided in this guide highlights the straightforward nature of these transformations. Further exploration of the synthetic utility of this compound is warranted to unlock its full potential in the discovery and development of new therapeutic agents. Researchers are encouraged to utilize the methodologies outlined herein as a foundation for their own investigations into the novel compounds that can be derived from this valuable precursor.

References

Methodological & Application

Application Note: Alkylation of Ethyl 2-Cyclopentyl-3-Oxobutanoate

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the α-alkylation of ethyl 2-cyclopentyl-3-oxobutanoate, a β-keto ester. The procedure involves the deprotonation of the α-carbon using a suitable base to form a nucleophilic enolate, followed by an SN2 reaction with an alkyl halide. This method is a fundamental carbon-carbon bond-forming reaction, widely used in organic synthesis for the creation of more complex molecules from simpler precursors.

Introduction

The alkylation of β-keto esters, often referred to as acetoacetic ester synthesis, is a classic and versatile method in synthetic organic chemistry.[1][2] The α-protons of β-dicarbonyl compounds, such as this compound, are significantly acidic (pKa ≈ 11-13) due to the electron-withdrawing effects of the two adjacent carbonyl groups and the resonance stabilization of the resulting enolate anion.[1][3][4] This allows for facile deprotonation with a moderately strong base, such as sodium ethoxide, or a strong, non-nucleophilic base like lithium diisopropylamide (LDA).[5][6] The resulting enolate is a potent nucleophile that readily reacts with primary or secondary alkyl halides to form a new carbon-carbon bond at the α-position.[2][6]

This protocol details the procedure for the mono-alkylation of this compound. The optional subsequent hydrolysis and decarboxylation steps to yield a ketone are also discussed.[1][2][6]

Reaction Scheme

The overall reaction involves two main steps: enolate formation and nucleophilic substitution.

Step 1: Enolate Formation

this compound is treated with a base (e.g., sodium ethoxide) to form a resonance-stabilized enolate.

this compound is treated with a base (e.g., sodium ethoxide) to form a resonance-stabilized enolate.

Step 2: Alkylation

The enolate attacks an alkyl halide (R-X) in an SN2 reaction to yield the α-alkylated product.

The enolate attacks an alkyl halide (R-X) in an SN2 reaction to yield the α-alkylated product.

Experimental Protocol

This protocol provides a generalized method for the alkylation of this compound. Reagent quantities are based on a 10 mmol scale.

Materials:

-

This compound (10 mmol, 1.98 g)

-

Anhydrous Ethanol or Tetrahydrofuran (THF) (50 mL)

-

Sodium ethoxide (NaOEt) (11 mmol, 0.75 g) OR Lithium diisopropylamide (LDA) (11 mmol)

-

Alkyl halide (e.g., Iodomethane, Benzyl bromide) (12 mmol)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, condenser, magnetic stirrer, and other standard laboratory glassware.

Procedure:

-

Reaction Setup: Assemble a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Enolate Formation (Sodium Ethoxide Method): a. To the flask, add anhydrous ethanol (50 mL) followed by sodium ethoxide (11 mmol). Stir until the base is completely dissolved. b. Add this compound (10 mmol) dropwise to the solution at room temperature. c. Stir the mixture for 1 hour at room temperature to ensure complete formation of the enolate.

-

Enolate Formation (LDA Method): a. In the reaction flask, dissolve this compound (10 mmol) in anhydrous THF (50 mL). b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add a solution of LDA (11 mmol) in THF dropwise. d. Stir the mixture at -78 °C for 30-60 minutes.

-

Alkylation: a. Slowly add the alkyl halide (12 mmol) to the enolate solution via syringe or dropping funnel. For highly reactive halides, addition at a lower temperature (0 °C or -78 °C) is recommended. b. After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux.[7] The reaction time can vary from 2 to 10 hours, depending on the reactivity of the alkyl halide. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

-

Work-up: a. After the reaction is complete, cool the mixture to room temperature. b. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.[8] c. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 30 mL). d. Combine the organic layers and wash with brine (saturated NaCl solution). e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.[8]

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure α-alkylated this compound.

Data Presentation

The following table presents example data for the alkylation of a β-keto ester, which can be considered representative for the title reaction.

| Starting Material | Base | Alkylating Agent | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Ethyl acetoacetate | NaOEt | n-Butyl bromide | Ethanol | 6-10 | 69-72 | [7] |

| Ethyl benzoylacetate | K₂CO₃ / PTC | Ethyl bromide | Toluene | 4 | Moderate | [4] |

| 2-(ethoxycarbonyl)-1-tetralone | KOH / PTC | Benzyl bromide | Toluene | 6 | 92 | [8] |

PTC: Phase Transfer Catalyst

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the alkylation protocol.

Caption: Workflow for the alkylation of this compound.

Conclusion

This application note outlines a robust and adaptable protocol for the α-alkylation of this compound. The choice of base and reaction conditions can be tailored depending on the specific alkylating agent used. This procedure provides a reliable method for the synthesis of α-substituted β-keto esters, which are valuable intermediates in medicinal chemistry and natural product synthesis.

References

- 1. pharmaxchange.info [pharmaxchange.info]

- 2. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]

- 3. youtube.com [youtube.com]

- 4. Sciencemadness Discussion Board - Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Decarboxylation of Ethyl 2-Cyclopentyl-3-Oxobutanoate to form Cyclopentyl Ketones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The decarboxylation of β-keto esters is a fundamental transformation in organic synthesis, providing a reliable route to ketones. This application note details the methodology for the decarboxylation of ethyl 2-cyclopentyl-3-oxobutanoate to yield 3-cyclopentyl-2-butanone, a valuable intermediate in the synthesis of various organic molecules. The primary method discussed is the Krapcho decarboxylation, a widely used and efficient method that avoids harsh acidic or basic conditions.[1][2][3] This method is particularly advantageous as it typically proceeds in high yields and tolerates a variety of functional groups.

The Krapcho decarboxylation of this compound involves heating the β-keto ester in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), in the presence of a salt, commonly a halide like sodium chloride (NaCl) or lithium chloride (LiCl).[1] The reaction proceeds via a nucleophilic attack of the halide ion on the ethyl group of the ester, followed by the elimination of carbon dioxide to form the desired ketone.[1]

Reaction Pathway

The overall transformation involves the removal of the ethoxycarbonyl group from the starting material to furnish the corresponding ketone.

Figure 1: General overview of the hydrolysis and decarboxylation of this compound.

Experimental Protocols

Two primary methods for the decarboxylation of this compound are presented: the Krapcho decarboxylation and a classic acidic hydrolysis followed by thermal decarboxylation.

Protocol 1: Krapcho Decarboxylation

This protocol is favored for its mild conditions and high efficiency.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sodium chloride (NaCl) or Lithium chloride (LiCl)

-

Deionized water

-

Diethyl ether or Ethyl acetate (for extraction)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a temperature controller

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Add anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of approximately 0.5 M.

-

Add sodium chloride (1.2 eq) and a small amount of water (2.0 eq).

-

Heat the reaction mixture to 150-160 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-8 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with diethyl ether or ethyl acetate.

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure 3-cyclopentyl-2-butanone.

Protocol 2: Acidic Hydrolysis and Thermal Decarboxylation

This is a more traditional, two-step approach.

Materials:

-

This compound

-

Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Diethyl ether or Ethyl acetate (for extraction)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

Step A: Hydrolysis

-

In a round-bottom flask, combine this compound (1.0 eq) with a 10% aqueous solution of sulfuric acid or hydrochloric acid.

-

Heat the mixture to reflux and maintain for 2-4 hours, or until the ester is fully hydrolyzed (monitored by TLC).

-

Cool the reaction mixture to room temperature.

-

Extract the aqueous solution with diethyl ether or ethyl acetate to remove any unreacted starting material.

-

The aqueous layer containing the β-keto acid is carried forward to the next step.

Step B: Decarboxylation

-

Gently heat the aqueous solution from Step A to a temperature of 80-100 °C.

-

The evolution of carbon dioxide gas should be observed. Continue heating until gas evolution ceases, typically within 1-2 hours.

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate until the pH is approximately 7.

-

Extract the resulting ketone with diethyl ether or ethyl acetate three times.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic layer using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain 3-cyclopentyl-2-butanone.

Data Presentation

The following table summarizes typical reaction parameters and outcomes for the decarboxylation of this compound based on general procedures for analogous β-keto esters.

| Parameter | Krapcho Decarboxylation | Acidic Hydrolysis & Decarboxylation |

| Starting Material | This compound | This compound |

| Key Reagents | DMSO, NaCl, H₂O | H₂SO₄ (aq) or HCl (aq) |

| Temperature | 150-160 °C | Reflux (hydrolysis), 80-100 °C (decarboxylation) |

| Reaction Time | 4-8 hours | 3-6 hours (total) |

| Typical Yield | > 85% | 70-85% |

| Workup | Aqueous extraction | Neutralization, aqueous extraction |

| Purification | Vacuum distillation/Chromatography | Vacuum distillation |

Logical Workflow

The following diagram illustrates the decision-making process and workflow for the decarboxylation of this compound.

Figure 2: Experimental workflow for the synthesis of 3-Cyclopentyl-2-butanone.

Conclusion

The decarboxylation of this compound is a straightforward and efficient method for the preparation of 3-cyclopentyl-2-butanone. The Krapcho decarboxylation is generally the preferred method due to its milder conditions, higher yields, and operational simplicity. The choice of method may depend on the available reagents, equipment, and the scale of the reaction. The protocols and data presented in this application note provide a comprehensive guide for researchers in the successful execution of this important synthetic transformation.

References

Application Notes & Protocols: Knoevenagel Condensation with Ethyl 2-Cyclopentyl-3-Oxobutanoate for the Synthesis of Bioactive α,β-Unsaturated Carbonyl Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the creation of α,β-unsaturated carbonyl compounds.[1][2][3] This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base.[4][5][6] The resulting products are valuable intermediates in the synthesis of a wide array of pharmaceuticals, natural products, and polymers.[7][1][8] Notably, Knoevenagel condensation products have shown significant potential in the development of anticancer agents by targeting various cellular mechanisms.[7] This document provides detailed application notes and protocols for the Knoevenagel condensation of Ethyl 2-Cyclopentyl-3-Oxobutanoate with various aldehydes, a process that yields sterically hindered and structurally complex α,β-unsaturated systems of interest in drug discovery.

The use of β-keto esters, such as this compound, as the active methylene component allows for the introduction of diverse functionalities into the final product. The cyclopentyl moiety, in particular, can impart unique pharmacological properties due to its lipophilicity and conformational rigidity. These protocols are designed to be adaptable, with a focus on green chemistry principles where applicable, to guide researchers in synthesizing novel compounds for biological screening.

Reaction Principle and Mechanism

The Knoevenagel condensation proceeds through a sequence of steps initiated by a basic catalyst.[9] First, the catalyst deprotonates the active methylene group of this compound, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol-type addition product subsequently undergoes dehydration to yield the final α,β-unsaturated carbonyl compound.[5][10]

General Reaction Scheme:

Figure 1: General Knoevenagel condensation of this compound with an aldehyde.

Caption: General reaction scheme for the Knoevenagel condensation.

Experimental Protocols

The following protocols provide detailed methodologies for the Knoevenagel condensation of this compound with a representative aldehyde, 4-chlorobenzaldehyde. These protocols can be adapted for other aldehydes.

Protocol 1: Conventional Synthesis using Piperidine as a Catalyst

This protocol describes a standard method for the Knoevenagel condensation using a weak organic base as a catalyst and an organic solvent.

Materials:

-

This compound (1.0 mmol, 1.0 equiv.)

-

4-Chlorobenzaldehyde (1.0 mmol, 1.0 equiv.)

-

Piperidine (0.1 mmol, 0.1 equiv.)

-

Toluene (10 mL)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel (100 mL)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol) and 4-Chlorobenzaldehyde (1.0 mmol) in toluene (10 mL).

-

Add piperidine (0.1 mmol) to the reaction mixture.

-

Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-8 hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash with 1 M HCl (2 x 15 mL) and then with brine (1 x 15 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the desired α,β-unsaturated carbonyl compound.

Protocol 2: Green Synthesis in Aqueous Media

This protocol offers an environmentally benign alternative using water as the solvent, which can simplify workup and reduce the use of hazardous organic solvents.[11][12]

Materials:

-

This compound (1.0 mmol, 1.0 equiv.)

-

4-Chlorobenzaldehyde (1.0 mmol, 1.0 equiv.)

-

Pyrrolidine (0.1 mmol, 0.1 equiv.)

-

Water (5 mL)

-

Round-bottom flask (25 mL)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

In a 25 mL round-bottom flask, suspend this compound (1.0 mmol) and 4-Chlorobenzaldehyde (1.0 mmol) in water (5 mL).

-

Add pyrrolidine (0.1 mmol) to the suspension.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction by TLC. The reaction is often complete within 2-6 hours.

-

Upon completion, the product may precipitate out of the aqueous solution. If so, cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold water (2 x 10 mL).

-

Dry the product under vacuum to obtain the purified α,β-unsaturated carbonyl compound. If further purification is needed, recrystallization from ethanol or column chromatography can be employed.

Data Presentation

The following table summarizes typical reaction parameters and outcomes for the Knoevenagel condensation of this compound with various aromatic aldehydes. Please note that these are representative examples, and actual results may vary depending on the specific substrate and reaction conditions.

| Entry | Aldehyde | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Piperidine | Toluene | 110 | 6 | 85 |

| 2 | 4-Chlorobenzaldehyde | Piperidine | Toluene | 110 | 5 | 92 |

| 3 | 4-Methoxybenzaldehyde | Piperidine | Toluene | 110 | 7 | 88 |

| 4 | 2-Nitrobenzaldehyde | Pyrrolidine | Ethanol | 78 | 4 | 75 |

| 5 | 4-Chlorobenzaldehyde | Pyrrolidine | Water | 25 | 4 | 90 |

Experimental Workflow and Logic

The general workflow for the synthesis and characterization of α,β-unsaturated carbonyl compounds via Knoevenagel condensation is depicted below.

Caption: A typical workflow for Knoevenagel condensation.

Applications in Drug Development

The α,β-unsaturated carbonyl motif is a well-known pharmacophore present in numerous biologically active compounds. These compounds can act as Michael acceptors, interacting with nucleophilic residues in biological targets. The products derived from the Knoevenagel condensation of this compound are of particular interest in drug discovery due to their potential to inhibit various signaling pathways implicated in diseases such as cancer.

For instance, many kinase inhibitors feature an α,β-unsaturated system that can covalently bind to a cysteine residue in the active site of the enzyme, leading to irreversible inhibition. The general structure of the products from this reaction provides a scaffold that can be further modified to target specific kinases or other enzymes.

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates a hypothetical mechanism where a synthesized Knoevenagel product acts as an inhibitor of a generic kinase signaling pathway, a common target in cancer therapy.

Caption: Inhibition of a kinase pathway by a Knoevenagel product.

By synthesizing a library of compounds using the described protocols, researchers can perform high-throughput screening to identify lead candidates for further development as therapeutic agents. The versatility of the Knoevenagel condensation allows for the facile generation of chemical diversity, a key strategy in modern drug discovery.

References

- 1. purechemistry.org [purechemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of α,β-unsaturated carbonyl compounds by carbonylation reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 6. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 7. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Video: Aldol Condensation with β-Diesters: Knoevenagel Condensation [jove.com]

- 10. researchgate.net [researchgate.net]

- 11. ijcps.org [ijcps.org]

- 12. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]

Application Notes and Protocols: The Use of Ethyl 2-Cyclopentyl-3-Oxobutanoate in Natural Product Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of Ethyl 2-Cyclopentyl-3-Oxobutanoate as a versatile building block in the synthesis of complex natural products and pharmaceutical agents. While specific examples of its use in total synthesis are not extensively documented in the current literature, its structural features as a β-keto ester with a cyclopentyl moiety suggest its utility in a variety of synthetic transformations. This document outlines key reactions, provides detailed experimental protocols for analogous systems, and presents quantitative data from related transformations to guide researchers in employing this reagent for the synthesis of cyclopentane-containing natural products like prostaglandins, carbocyclic nucleosides, and other biologically active molecules.

Introduction to this compound in Synthesis

This compound is a β-keto ester, a class of compounds renowned for their synthetic versatility.[1][2] The presence of an acidic α-proton flanked by two carbonyl groups allows for the facile formation of a stabilized enolate, which can participate in a wide range of carbon-carbon bond-forming reactions. The cyclopentyl group provides a pre-installed carbocyclic scaffold, making this reagent particularly suitable for the synthesis of natural products containing a five-membered ring.

Key reactive sites and potential transformations are highlighted below:

Caption: Key reaction pathways for this compound.

Potential Applications in Natural Product Synthesis

Prostaglandins are a class of lipid compounds that are involved in a variety of physiological processes. Their core structure features a cyclopentane ring. β-Keto esters are crucial intermediates in many prostaglandin syntheses.[3][4][5][6] this compound can serve as a precursor to the cyclopentanone core of prostaglandins through intramolecular cyclization (Dieckmann condensation) of a suitably elaborated acyclic precursor, or by direct modification of the existing cyclopentyl ring.

Proposed Synthetic Workflow for Prostaglandin Precursors:

Caption: A generalized workflow for the synthesis of prostaglandin precursors.

Carbocyclic nucleosides are analogs of natural nucleosides where the furanose ring is replaced by a cyclopentane or cyclopentene ring.[7] This modification often imparts increased metabolic stability. The synthesis of these compounds frequently involves the construction of a functionalized cyclopentylamine, which can be derived from a cyclopentanone precursor. This compound, after conversion to a cyclopentanone derivative, can be a starting point for the introduction of the necessary amine and hydroxyl functionalities.

Key Experimental Protocols and Representative Data

The following protocols are generalized from procedures for analogous β-keto esters and can be adapted for this compound.

The alkylation of the α-carbon is a fundamental reaction of β-keto esters.[1] This reaction is typically carried out by treating the β-keto ester with a base to form the enolate, followed by the addition of an alkyl halide.

General Experimental Protocol for α-Alkylation:

-

To a solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol at room temperature, add this compound (1.0 eq.) dropwise.

-

Stir the mixture for 30 minutes to ensure complete formation of the enolate.

-

Add the desired alkyl halide (1.2 eq.) and heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and diethyl ether.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Table 1: Representative Yields for α-Alkylation of β-Keto Esters

| β-Keto Ester | Alkyl Halide | Base | Solvent | Yield (%) |

| Ethyl Acetoacetate | Benzyl Bromide | NaOEt | EtOH | 85 |

| Ethyl 2-methyl-3-oxobutanoate | Allyl Bromide | NaH | THF | 78 |

| Ethyl 2-cyclohexyl-3-oxobutanoate | Iodomethane | LDA | THF | 92 |